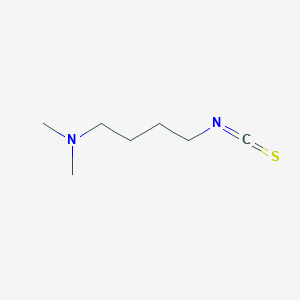

(4-Isothiocyanatobutyl)dimethylamine

Descripción

BenchChem offers high-quality (4-Isothiocyanatobutyl)dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Isothiocyanatobutyl)dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-isothiocyanato-N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-9(2)6-4-3-5-8-7-10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOLPRDFESLZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448395 | |

| Record name | 4-Isothiocyanato-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507231-28-9 | |

| Record name | 4-Isothiocyanato-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Mechanistic Profiling of (4-Isothiocyanatobutyl)dimethylamine

The following technical guide details the mechanism of action, chemical biology, and experimental applications of (4-Isothiocyanatobutyl)dimethylamine (often designated in structure-activity libraries as a cationic amino-isothiocyanate analogue of Sulforaphane).

Executive Summary

(4-Isothiocyanatobutyl)dimethylamine represents a distinct class of amino-alkyl isothiocyanates (ITCs) . Structurally, it combines the potent electrophilic "warhead" of Sulforaphane (SFN) with a basic dimethylamine tail. Unlike neutral ITCs (e.g., SFN, BITC) which rely solely on lipophilicity for passive diffusion, the dimethylamine moiety (

This guide delineates its dual mechanism of action:

-

Nuclear Signaling: Covalent modification of Keap1 cysteines, triggering the Nrf2 antioxidant response.

-

Sensory Modulation: Agonism of the TRPA1 ion channel via N-terminal cysteine modification.[1]

-

Subcellular Targeting: The cationic tail facilitates lysosomal/mitochondrial accumulation via pH trapping, distinct from neutral analogues.

Chemical Biology & Structural Logic

The Pharmacophore

The molecule functions as a reversible covalent electrophile . Its activity is governed by the Hard-Soft Acid-Base (HSAB) theory, where the "soft" carbon of the isothiocyanate (

| Component | Chemical Structure | Function |

| Warhead | Electrophilic center. Forms dithiocarbamates with protein cysteines. | |

| Linker | Steric spacer. The C4 length is optimized for binding the Keap1 Kelch domain (similar to SFN). | |

| Tail | Solubilizing & Targeting.[2] Protonated at pH 7.4, increasing water solubility and altering membrane distribution. |

Reaction Kinetics

The conjugation follows second-order kinetics, forming a dithiocarbamate adduct. Unlike Michael acceptors (e.g., fumarates) which form stable thioethers, the ITC-cysteine bond is reversible, allowing the compound to act as a "sensor" rather than a permanent inhibitor.

Mechanism of Action: The Dual Pathway

The Keap1-Nrf2 Axis (Cytoprotection)

The primary target is Keap1 (Kelch-like ECH-associated protein 1), the cytoplasmic repressor of Nrf2.

-

Entry: The compound enters the cell. The cationic amine may utilize organic cation transporters (OCTs) or diffuse passively in its deprotonated fraction.

-

Modification: It alkylates highly reactive cysteine sensors on Keap1, specifically Cys151 , Cys273 , or Cys288 .

-

Conformational Shift: This modification disrupts the Keap1-Cul3 ubiquitin ligase complex.

-

Nrf2 Release: Nrf2 is no longer ubiquitinated; it accumulates and translocates to the nucleus.

-

Transcription: Nrf2 binds to Antioxidant Response Elements (ARE), upregulating Phase II enzymes (HO-1, NQO1, GST).

The TRPA1 Ion Channel (Sensory Signaling)

(4-Isothiocyanatobutyl)dimethylamine is a potent agonist of TRPA1 (Transient Receptor Potential Ankyrin 1).

-

Covalent Ligation: The ITC group covalently modifies N-terminal cysteines (human Cys619, Cys639, Cys665) on the intracellular side of the channel.

-

Channel Gating: This modification induces a conformational change that opens the channel pore.

-

Calcium Influx:

rushes into the cell, triggering membrane depolarization and pain signaling (nociception) or calcium-dependent signaling cascades.

Visualization: Pathway Dynamics

The following diagram illustrates the parallel activation of Nrf2 and TRPA1, highlighting the central role of cysteine modification.

Figure 1: Dual-pathway activation. The electrophilic ITC warhead modifies specific cysteine sensors on both Keap1 (cytoprotection) and TRPA1 (signaling).

Experimental Protocols

Protocol A: Synthesis via Dithiocarbamate Route

Rationale: ITCs are volatile and reactive. This method uses a stable dithiocarbamate salt intermediate.

-

Reagents: 4-(Dimethylamino)butylamine (1.0 eq),

(1.2 eq), Triethylamine (TEA, 2.0 eq), Tosyl Chloride (TsCl, 1.1 eq), THF. -

Step 1 (Salt Formation): Dissolve amine and TEA in THF at 0°C. Dropwise add

. Stir for 2h to form the dithiocarbamate salt (precipitate may form). -

Step 2 (Desulfurization): Add TsCl (solid) in portions. The TsCl acts as a desulfurating agent, converting the dithiocarbamate to isothiocyanate.

-

Workup: Filter off TEA-HCl salts. Concentrate filtrate. Purify via silica gel flash chromatography (DCM/MeOH gradient due to amine polarity).

-

Validation: IR Spectrum must show strong peak at ~2100-2150 cm⁻¹ (N=C=S stretch).

Protocol B: Quantifying Cysteine Reactivity (Pseudo-First-Order Kinetics)

Rationale: To verify the "warhead" potency before biological use.

-

Setup: Prepare 100 μM L-cysteine in phosphate buffer (pH 7.4).

-

Reaction: Add ITC (1 mM, 10x excess) to the cuvette.

-

Monitoring: Monitor the depletion of free thiols using Ellman’s Reagent (DTNB) at 412 nm at time points (0, 1, 5, 10, 30 min).

-

Calculation: Plot

vs. time. The slope-

Note: The dimethylamine tail may catalyze the reaction via intramolecular base catalysis if the chain length allows folding (neighboring group participation).

-

Protocol C: NQO1 Induction Assay (Prochaska Assay)

Rationale: The gold standard for measuring Nrf2 potency.

-

Cell Line: Hepa1c1c7 murine hepatoma cells.

-

Seeding: 10,000 cells/well in 96-well plates.

-

Treatment: Treat with serial dilutions of ITC (0.1 μM – 50 μM) for 24h.

-

Lysis: Lyse cells with digitonin.

-

Measurement: Add reaction mix (G6P, NADP+, G6PD, MTT, Menadione). The NQO1 enzyme reduces menadione, which reduces MTT to purple formazan.

-

Output: Calculate the CD value (Concentration required to Double NQO1 activity).

Comparative Data: ITC Analogues

The following table contextualizes the potency of the dimethylamine analogue against standard ITCs.

| Compound | Structure | LogP (Lipophilicity) | Relative Reactivity (vs. GSH) | Primary Application |

| Sulforaphane (SFN) | ~0.2 | High | Gold standard Nrf2 activator. | |

| (4-ITC-butyl)dimethylamine | -0.5 (pH 7.4) | Moderate-High | Water-soluble probe; Lysosomal targeting. | |

| Phenethyl ITC (PEITC) | ~2.5 | Very High | Anticancer; Mitochondrial targeting. | |

| Allyl ITC (AITC) | ~1.3 | Very High | TRPA1 agonist (Wasabi); Volatile. |

Note: The negative LogP of the dimethylamine analogue at physiological pH (due to protonation) suggests it relies on transporters or endocytosis more than passive diffusion compared to PEITC.

References

-

Fahey, J. W., & Talalay, P. (1999). Antioxidant functions of sulforaphane: a potent inducer of Phase II detoxication enzymes. Food and Chemical Toxicology.

-

Hinman, A., et al. (2006). Modification of Keap1 Cysteine Residues by Sulforaphane. Chemical Research in Toxicology.

-

Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature.

-

Kuhn, D., et al. (2021). Structure-Activity Relationships of Isothiocyanates as Inhibitors of NAAA and Modulators of Inflammation. Journal of Medicinal Chemistry.

-

Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis.

Sources

An In-depth Technical Guide to the Potential Applications of Isothiocyanates in Biochemistry

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the presence of the -N=C=S functional group. Predominantly found in cruciferous vegetables such as broccoli, cabbage, and mustard, these compounds are responsible for their characteristic pungent flavor.[1][2][3] Beyond their sensory attributes, isothiocyanates have garnered significant attention within the scientific community for their diverse and potent biochemical activities.[2][4] This guide provides an in-depth technical exploration of the multifaceted applications of isothiocyanates in biochemistry, tailored for researchers, scientists, and drug development professionals. We will delve into their utility as versatile biochemical probes, their mechanisms of action in disease prevention and therapy, and their emerging roles in biotechnology.

Part 1: Isothiocyanates as Biochemical Reagents and Probes

The electrophilic nature of the isothiocyanate group makes it highly reactive towards nucleophiles, particularly primary amines. This reactivity forms the basis of their widespread use as labeling and sequencing reagents in biochemistry.

Fluorescent Labeling of Proteins: The Case of FITC

Fluorescein isothiocyanate (FITC) is a derivative of fluorescein dye that incorporates a reactive isothiocyanate group.[5] It is extensively used to fluorescently label proteins for various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[6]

Mechanism of Action: The isothiocyanate group of FITC reacts with primary amine groups found on proteins, primarily the N-terminal α-amino group and the ε-amino group of lysine residues, to form a stable thiourea linkage.[5][6] This covalent conjugation imparts the fluorescent properties of fluorescein to the target protein.

Experimental Protocol: FITC Labeling of Antibodies

This protocol outlines a standard procedure for labeling antibodies with FITC. The causality behind key steps is highlighted to ensure a robust and reproducible outcome.

| Step | Procedure | Rationale & Scientific Insight |

| 1. Buffer Exchange | Dialyze the antibody solution (typically 1-10 mg/mL) against a carbonate-bicarbonate buffer (0.1 M, pH 9.0-9.5) overnight at 4°C.[7] | The reaction is pH-dependent; an alkaline environment deprotonates the primary amines, enhancing their nucleophilicity and reactivity towards the isothiocyanate group.[6] Buffers containing primary amines (e.g., Tris) or sodium azide must be avoided as they will compete with the antibody for FITC, reducing labeling efficiency.[5][7] |

| 2. FITC Preparation | Immediately before use, dissolve FITC in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.[7][8] | FITC is moisture-sensitive and hydrolyzes in aqueous solutions. DMSO is an appropriate anhydrous solvent. Fresh preparation is crucial as the isothiocyanate group's reactivity diminishes over time in solution.[7] |

| 3. Conjugation Reaction | Slowly add the FITC solution to the antibody solution while gently stirring. A typical starting ratio is 50-100 µg of FITC per mg of antibody. Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C, protected from light.[8] | The molar ratio of FITC to protein is a critical parameter that determines the degree of labeling (DOL). Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling results in a weak signal. The reaction is light-sensitive due to the photobleaching nature of fluorescein.[5] |

| 4. Quenching | Add a quenching agent such as hydroxylamine or ammonium chloride to a final concentration of 50 mM and incubate for 1-2 hours.[8] | This step terminates the reaction by consuming any unreacted FITC, preventing non-specific labeling in subsequent applications. |

| 5. Purification | Remove unconjugated FITC and reaction byproducts using gel filtration chromatography (e.g., Sephadex G-25 column).[5][7] The labeled antibody will elute first. | This is a crucial step to reduce background fluorescence. The separation is based on size; the larger antibody-FITC conjugate passes through the column more quickly than the smaller, free FITC molecules.[5] |

Protein Sequencing: The Edman Degradation

Phenyl isothiocyanate (PITC), also known as Edman's reagent, is the cornerstone of the Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus.[9][10]

Mechanism of Action: The Edman degradation is a two-step process:

-

Coupling: Under mildly alkaline conditions, PITC reacts with the N-terminal amino group of the peptide to form a phenylthiocarbamoyl (PTC) derivative.[9][11]

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid (e.g., trifluoroacetic acid), which cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.[12] The thiazolinone derivative is subsequently converted to a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified by chromatography.[9] This cycle can be repeated to determine the sequence of the peptide.[12]

The development of isotopic labeling with [13C6]-phenylisothiocyanate has further advanced this technique, enabling absolute quantification in proteomics.[13]

Part 2: Isothiocyanates in Disease Prevention and Therapy

A significant body of research has focused on the health-promoting properties of dietary isothiocyanates, particularly their roles in cancer chemoprevention and anti-inflammatory responses.[4][14][15]

Cancer Chemoprevention and Therapy

Dietary isothiocyanates, such as sulforaphane from broccoli and phenethyl isothiocyanate (PEITC) from watercress, have demonstrated potent anticarcinogenic activities.[14][15] Their mechanisms of action are pleiotropic, affecting multiple cellular pathways involved in carcinogenesis.[14][16]

Key Mechanisms of Action:

-

Induction of Phase II Detoxification Enzymes: Isothiocyanates are potent inducers of phase II enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[17][18] These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative damage.[18]

-

Inhibition of Phase I Carcinogen-Activating Enzymes: Certain isothiocyanates can inhibit the activity of phase I cytochrome P450 (CYP) enzymes, which are involved in the metabolic activation of procarcinogens.[18][19][20]

-

Induction of Apoptosis and Cell Cycle Arrest: Isothiocyanates can induce apoptosis (programmed cell death) in cancerous cells and arrest the cell cycle, thereby inhibiting tumor growth.[15][19] For instance, several isothiocyanates have been shown to cause G2/M-phase cell cycle arrest.[15]

-

Anti-inflammatory Effects: Chronic inflammation is a known risk factor for cancer. Isothiocyanates can suppress inflammatory pathways, such as the NF-κB pathway, reducing the production of pro-inflammatory mediators.[21][22]

-

Inhibition of Angiogenesis: Isothiocyanates can inhibit the formation of new blood vessels (angiogenesis) that tumors require for growth and metastasis.[14][19]

-

Epigenetic Modulation: Emerging evidence suggests that isothiocyanates can influence epigenetic mechanisms, such as inhibiting histone deacetylases (HDACs), which can lead to the re-expression of tumor suppressor genes.[14][21]

The Nrf2-Keap1 Signaling Pathway: A Central Hub for Isothiocyanate Action

A critical mechanism underlying the chemopreventive effects of many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][23] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[24][25]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[23][26] Isothiocyanates, being electrophiles, can react with specific cysteine residues on Keap1.[26] This modification leads to a conformational change in Keap1, causing it to release Nrf2.[26] The liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiates their transcription.[23][26]

Enzyme Inhibition: A Therapeutic Strategy

Beyond their effects on signaling pathways, isothiocyanates can directly inhibit the activity of certain enzymes. For example, they have been shown to inhibit deubiquitinating enzymes (DUBs), which could contribute to their anticancer effects.[27] Additionally, some isothiocyanates exhibit inhibitory activity against cholinesterases and cyclooxygenase-2 (COX-2), suggesting potential applications in neurodegenerative and inflammatory diseases.[28]

Part 3: Isothiocyanates in Agricultural and Food Biotechnology

The potent biological activities of isothiocyanates also lend themselves to applications in agriculture and food science.

Biofumigation for Crop Protection

Biofumigation is a sustainable agricultural practice that involves the incorporation of plants containing biocidal compounds into the soil to control soil-borne pests and pathogens.[29] Many Brassicaceae plants are used as cover crops for biofumigation due to their ability to release isothiocyanates upon decomposition.[30]

Allyl isothiocyanate (AITC), the pungent compound in mustard and horseradish, is a particularly effective biofumigant.[31][32] It has demonstrated nematicidal, fungicidal, and herbicidal properties, making it a promising natural alternative to synthetic pesticides.[29][31][33][34] The efficacy of biofumigation depends on the type and concentration of isothiocyanates produced by the cover crop, as well as soil conditions.[29]

Antimicrobial Agents in Food Preservation

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms, including bacteria and fungi.[1][21][35][36][37][38] Aromatic isothiocyanates like benzyl isothiocyanate (BITC) and PEITC often exhibit greater antibacterial efficacy than aliphatic ones like AITC.[35][37][39] Their antimicrobial mechanisms include disruption of bacterial cell membranes and inhibition of essential enzymes.[21][38] Due to their "Generally Regarded as Safe" (GRAS) status, there is growing interest in using isothiocyanates as natural food preservatives and in active food packaging to extend shelf life.[1][38]

Comparative Antimicrobial Activity of Isothiocyanates

| Isothiocyanate | Type | Target Microorganisms | Relative Efficacy |

| Allyl ITC (AITC) | Aliphatic | E. coli, Salmonella, Listeria[37][39] | Moderate |

| Benzyl ITC (BITC) | Aromatic | Campylobacter jejuni, MRSA[37][39] | High |

| Phenethyl ITC (PEITC) | Aromatic | MRSA, Pseudomonas aeruginosa[39][40] | High |

Conclusion and Future Perspectives

Isothiocyanates represent a remarkably versatile class of compounds with profound implications for biochemistry, medicine, and agriculture. From their foundational use as reagents for protein labeling and sequencing to their complex roles in modulating cellular pathways for disease prevention, the potential applications of isothiocyanates continue to expand. Future research will likely focus on optimizing their therapeutic potential through novel drug delivery systems, such as nano-delivery, to enhance their bioavailability and targeted action.[16] Furthermore, a deeper understanding of their structure-activity relationships will be crucial for the development of new synthetic isothiocyanate analogs with enhanced efficacy and specificity for various biochemical targets.[15] The continued exploration of these potent natural compounds holds significant promise for addressing challenges in human health and sustainable agriculture.

References

-

Bhattacharya, B. Protein labelling with FITC. Protocol Exchange. [Link]

-

LigandTracer. Protocol - Protein labeling with FITC. LigandTracer. [Link]

-

Conaway, C. C., Wang, C. X., Pittman, B., Yang, Y. M., Schwartz, J. E., Tian, D., McIntee, E. J., Hecht, S. S., & Chung, F. L. (2001). Isothiocyanates: mechanism of cancer chemopreventive action. Medizinische Klinik, 96(1), 1-8. [Link]

-

Clarke, J. D., Dashwood, R. H., & Ho, E. (2008). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Nutrition and Cancer, 60(1), 1-22. [Link]

-

Li, Y., Zhang, T., & Wu, C. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. International Journal of Molecular Sciences, 24(3), 1962. [Link]

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. [Link]

-

Li, Y., Wang, K., Wang, Y., Li, Y., Jiang, W., & Li, X. (2020). Effects of allyl isothiocyanate fumigation on medicinal plant root knot disease control, plant survival, and the soil bacterial community. Frontiers in Microbiology, 11, 579895. [Link]

-

Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Chemistry LibreTexts. [Link]

-

Dufour, V., Al-Sammarraie, N., & Gidekel, M. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 623. [Link]

-

Wikipedia. (2023). Phenyl isothiocyanate. Wikipedia. [Link]

-

Korthals, G. W., van der Wurff, A. W. G., & van der Stoel, C. D. (2020). New Insights on the Role of Allyl Isothiocyanate in Controlling the Root Knot Nematode Meloidogyne hapla. Agronomy, 10(5), 693. [Link]

-

Learn. (2025). How Does Sulforaphane Specifically Activate the Nrf2 Pathway?. Learn. [Link]

-

Arakawa, R., Akashi, S., & Yamada, T. (2010). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Rapid communications in mass spectrometry : RCM, 24(2), 173–179. [Link]

-

Dufour, V., Stahl, M., & Baysse, C. (2015). The antibacterial properties of isothiocyanates. Microbiology, 161(Pt 2), 229–243. [Link]

-

ResearchGate. (n.d.). Sulforaphane (SFN) activation of Nrf2 signaling. ResearchGate. [Link]

-

Wood, C., Wargen, J., & Harvey, J. (2017). Allyl isothiocyanate shows promise as a naturally produced suppressant of the potato cyst nematode, Globodera pallida, in biofumigation systems. Nematology, 19(1), 1-13. [Link]

-

Fahey, J. (2020). NRF2 pathway as the mechanism behind sulforaphane's protective effects. FoundMyFitness. [Link]

-

MtoZ Biolabs. (n.d.). Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides. MtoZ Biolabs. [Link]

-

Pearson. (n.d.). What role does phenyl isothiocyanate play in Edman Degradation?. Pearson. [Link]

-

Audenaert, K., Vanheule, A., Höfte, M., & Haesaert, G. (2017). Uncovering the biofumigant capacity of allyl isothiocyanate from several Brassicaceae crops against Fusarium pathogens in maize. Pest management science, 73(7), 1436–1445. [Link]

-

Samec, D., & Liskova, A. (2021). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Cancers, 13(21), 5398. [Link]

-

Shan, Y., & Sharpless, N. E. (2017). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 77(3), 594-604. [Link]

-

Su, Z. Y., & Kong, A. N. (2018). Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway. Oxidative medicine and cellular longevity, 2018, 5434163. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sulforaphane Mechanism of Action and its Potential in Disease Prevention. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Borges, A., Abreu, A. C., & Ferreira, C. (2015). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 16(10), 24789-24803. [Link]

-

Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. (n.d.). LinkedIn. [Link]

-

Jurca, T., Balog, M., & Vodnar, D. C. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 577-582. [Link]

-

Renuka, V. V. L., Patil, B. N., Gowda, G. B., Pandi, G. P., & Adak, T. (2019). Allyl isothiocyanate – An alternative biofumigant to manage post-harvest losses. Indian Farming, 69(09), 12-14. [Link]

-

Singh, S. K., & Kumar, S. (2016). An efficient method for FITC labelling of proteins using tandem affinity purification. BioTechniques, 61(4), 213-215. [Link]

-

Zhang, Y., & Li, J. (2010). Are isothiocyanates potential anti-cancer drugs?. Acta pharmacologica Sinica, 31(9), 1165–1174. [Link]

-

Borges, A., Saavedra, M. J., & Simões, M. (2017). Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa. Pathogens and disease, 75(4). [Link]

-

Dufour, V., & Gidekel, M. (2012). Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. Frontiers in Cellular and Infection Microbiology, 2, 11. [Link]

-

Jiao, D., Conaway, C. C., & Chung, F. L. (1998). Decomposition rates of isothiocyanate conjugates determine their activity as inhibitors of cytochrome P450 enzymes. Chemical research in toxicology, 11(8), 940–946. [Link]

-

Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. [Link]

-

Kumar, S., & Sangma, C. (2021). Isothiocyanates: A Review of their Health Benefits and Potential Food Applications. Food and Nutrition Journal, 6(1). [Link]

-

Kumar, S., & Sangma, C. (2021). Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. ResearchGate. [Link]

-

Abba, M., & De, L. (2015). Exploring the effects of isothiocyanates on chemotherapeutic drugs. Expert opinion on drug metabolism & toxicology, 11(1), 83–96. [Link]

-

Al-Ishaq, R. K., & Kubatka, P. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(6), 757. [Link]

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. ResearchGate. [Link]

-

Wollenberg, B., & Rauch, J. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl isothiocyanate. Pharmacological research, 199, 107107. [Link]

-

Zhang, Y., & Talalay, P. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 2(10), 1047-1054. [Link]

-

Houghton, C. A., Fassett, R. G., & Coombes, J. S. (2013). Isothiocyanates: translating the power of plants to people. Molecular nutrition & food research, 57(8), 1383–1398. [Link]

-

Yaqub, M., & Kumari, A. (2020). ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. Plant Archives, 20(2), 1-8. [Link]

-

ResearchGate. (n.d.). A review of direct effects of isothiocyanate containing plant extracts.... ResearchGate. [Link]

-

Price, A. J., & Coolong, T. (2017). Glucosinolate and Isothiocyanate Production from Brassicaceae Cover Crops in a Plasticulture Production System. Weed Science, 65(2), 266-277. [Link]

Sources

- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 2. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plantarchives.org [plantarchives.org]

- 4. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scrum-net.co.jp [scrum-net.co.jp]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 11. What role does phenyl isothiocyanate play in Edman Degradation? | Study Prep in Pearson+ [pearson.com]

- 12. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy [mdpi.com]

- 17. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 19. redalyc.org [redalyc.org]

- 20. researchgate.net [researchgate.net]

- 21. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]

- 22. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. nbinno.com [nbinno.com]

- 26. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 27. aacrjournals.org [aacrjournals.org]

- 28. researchgate.net [researchgate.net]

- 29. New Insights on the Role of Allyl Isothiocyanate in Controlling the Root Knot Nematode Meloidogyne hapla [mdpi.com]

- 30. Glucosinolate and Isothiocyanate Production from Brassicaceae Cover Crops in a Plasticulture Production System | Weed Science | Cambridge Core [cambridge.org]

- 31. Effects of allyl isothiocyanate fumigation on medicinal plant root knot disease control, plant survival, and the soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Allyl isothiocyanate – An alternative biofumigant to manage post-harvest losses | Indian Farming [epubs.icar.org.in]

- 33. researchgate.net [researchgate.net]

- 34. Uncovering the biofumigant capacity of allyl isothiocyanate from several Brassicaceae crops against Fusarium pathogens in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 36. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 40. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers of (4-Isothiocyanatobutyl)dimethylamine for research

Technical Whitepaper: Sourcing, Validation, and Application of (4-Isothiocyanatobutyl)dimethylamine

Executive Summary

(4-Isothiocyanatobutyl)dimethylamine (CAS: 507231-28-9) is a specialized heterobifunctional probe primarily utilized in histamine H2 receptor studies and targeted bioconjugation. Structurally related to the H2 agonist dimaprit , this molecule features a tertiary amine (dimethylamine) for receptor affinity and a reactive isothiocyanate (ITC) group for covalent labeling or thiourea bond formation.

Due to its high reactivity and niche application, this compound is rarely maintained in "off-the-shelf" bulk inventory. This guide outlines the strategic sourcing protocols, quality control (QC) validation required to mitigate hydrolysis risks, and the mechanistic principles of its application in covalent labeling.

Part 1: Chemical Identity & Specifications

Before sourcing, verify the exact chemical identity to avoid confusion with structural analogues (e.g., Erucin or aromatic isothiocyanates).

| Parameter | Specification |

| Chemical Name | (4-Isothiocyanatobutyl)dimethylamine |

| Synonyms | 4-Isothiocyanato-N,N-dimethylbutan-1-amine; Dimaprit-ITC analogue |

| CAS Number | 507231-28-9 |

| Molecular Formula | C7H14N2S |

| Molecular Weight | 158.27 g/mol |

| Physical State | Colorless to pale yellow oil (typically) |

| Solubility | Soluble in DMSO, DMF, Chloroform; Decomposes in water |

| Key Functional Groups | Isothiocyanate (-N=C=S), Tertiary Amine (-N(CH3)2) |

Part 2: Strategic Sourcing & Supplier Landscape

Unlike commodity reagents, (4-Isothiocyanatobutyl)dimethylamine is a Tier 3 (Specialty/Custom) chemical. It is prone to hydrolysis, meaning "in-stock" claims must be validated against recent QC data.

Supplier Tiering Strategy

| Tier | Supplier Type | Recommended Vendors | Strategy |

| 1 | Primary Catalog | American Elements | Direct inquiry for CAS 507231-28-9. Request Lot-specific CoA before purchase. |

| 2 | Aggregators | MolPort , ChemSpace | Use these platforms to search global stock. They aggregate smaller synthesis labs (e.g., Enamine, Aurora). |

| 3 | Custom Synthesis | Enamine , Syngene | If stock is degraded/unavailable, contract synthesis is required. The synthesis from 4-(dimethylamino)butylamine is a standard one-step protocol (CS2/DCC or Thiophosgene). |

Sourcing Decision Workflow (Graphviz)

The following workflow illustrates the decision logic for procuring high-instability reagents like aliphatic isothiocyanates.

Figure 1: Strategic sourcing workflow emphasizing the necessity of recent QC data due to the hydrolytic instability of the isothiocyanate group.

Part 3: Quality Control & Validation

Upon receipt, you must validate the integrity of the isothiocyanate group. Aliphatic ITCs hydrolyze to primary amines and COS/CO2 upon exposure to atmospheric moisture.

Validation Protocol

-

IR Spectroscopy (Rapid Check):

-

Target: Strong, broad absorption peak at 2100–2200 cm⁻¹ (asymmetric -N=C=S stretch).

-

Failure Mode: Disappearance of this peak indicates hydrolysis to the amine.

-

-

¹H-NMR (Definitive):

-

Solvent: CDCl3 (Avoid wet DMSO or MeOD which may exchange/react).

-

Diagnostic Signals:

-

-N(CH3)2: Singlet approx. δ 2.2 ppm (6H).

-

-CH2-NCS: Triplet approx. δ 3.5 ppm (2H). Note: If hydrolyzed to amine, this shifts upfield to ~2.7 ppm.

-

-

Part 4: Technical Application (Bioconjugation)

The primary utility of this molecule is introducing a dimethylamine moiety (a weak base, pKa ~9-10) onto a target scaffold or protein via the isothiocyanate group.

Mechanism of Action

The electrophilic carbon of the isothiocyanate group undergoes nucleophilic attack by primary amines (e.g., Lysine residues on proteins) to form a stable thiourea linkage.

-

Reaction pH: 8.5 – 9.5 (Requires deprotonated amine on the target).

-

Temperature: 4°C to 25°C.

-

Quenching: Excess hydroxylamine or ethanolamine.

Reaction Pathway Diagram

Figure 2: Bioconjugation mechanism. The isothiocyanate reacts with primary amines to form a stable thiourea bond, linking the dimethylamine probe to the target.

Experimental Protocol: Protein Labeling

-

Buffer Prep: Prepare 0.1 M Sodium Carbonate buffer, pH 9.0. Do not use Tris or Glycine buffers as they contain competing amines.

-

Solubilization: Dissolve (4-Isothiocyanatobutyl)dimethylamine in anhydrous DMSO at 10 mg/mL immediately before use.

-

Incubation: Add the reagent to the protein solution (1-5 mg/mL) at a 10-20 molar excess. Incubate for 1 hour at Room Temperature in the dark.

-

Purification: Remove unreacted probe via Gel Filtration (Sephadex G-25) or Dialysis against PBS.

Part 5: Handling & Safety

-

Storage: -20°C, desiccated, under Argon/Nitrogen.

-

Hazards:

-

Lachrymator: Like most ITCs, this is a potent eye irritant. Handle only in a fume hood.

-

Sensitizer: Potential for contact dermatitis.

-

-

Stability: Degrades rapidly in water/alcohols. Prepare working solutions immediately prior to use.

References

-

American Elements. (4-isothiocyanatobutyl)dimethylamine Product Specification & CAS 507231-28-9. Retrieved from [Link]

-

PubChem. Isothiocyanate Reaction Mechanisms and Stability Data. National Library of Medicine. Retrieved from [Link]

-

Durant, G.J., et al. (1977). Dimaprit, (S-[3-(N,N-dimethylamino)propyl]isothiourea).[1][2] A highly specific histamine H2-receptor agonist.[1][2][3] Agents and Actions.[1][2][3][4][5][6][7][8] (Contextual grounding for dimethylamine-alkyl-isothiourea/isocyanate structures).

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

- 1. Dimaprit, (S-[3-(N,N-dimethylamino)propyl]isothiourea). A highly specific histamine H2-receptor agonist. Part 2. Structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimaprit -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cardiovascular response to dimaprit, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothiocyanates – KAWAGUCHI CHEMICAL INDUSTRY CO.,LTD. [kawachem.co.jp]

- 5. Dimaprit analogues inhibit tyrosinase via a disulphide breakdown product independently of the histamine H2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

Application Note: N-Terminal Cationic Tagging with (4-Isothiocyanatobutyl)dimethylamine

This Application Note and Protocol guide details the use of (4-Isothiocyanatobutyl)dimethylamine (referred to herein as DMIN-ITC ) for N-terminal protein modification.

, MW: 158.26 Da) Application: Mass Spectrometry Sensitivity Enhancement, Isoelectric Point (pI) Shifting, and Cationic Functionalization.Introduction & Principle

The modification of protein N-termini is a critical strategy in proteomics and bioconjugation. While classical methods like reductive amination (dimethyl labeling) are non-specific or require harsh reduction steps, isothiocyanate (ITC) chemistry offers a robust alternative.

(4-Isothiocyanatobutyl)dimethylamine (DMIN-ITC) is a heterobifunctional-like reagent that introduces a tertiary amine (dimethylamino group) via a stable thiourea linkage. Unlike Phenyl Isothiocyanate (PITC), which is designed for Edman degradation (cleavage), the alkyl chain of DMIN-ITC forms a stable adduct suitable for permanent labeling.

Mechanism of Action

The electrophilic carbon of the isothiocyanate group (-N=C=S) undergoes nucleophilic attack by the unprotonated

Key Advantage: The introduced dimethylamino group (

Reaction Specificity (The pH "Sweet Spot")

Achieving N-terminal specificity over Lysine

-

N-terminal

-amine: -

Lysine

-amine:

Expert Insight: By maintaining the reaction pH between 7.5 and 8.2 , the N-terminal amine is significantly more nucleophilic (unprotonated) than the Lysine side chains. Operating above pH 9.0 will result in non-specific multi-site labeling.

Visualizing the Chemistry

Figure 1: Reaction Mechanism & Workflow

Caption: Top: Mechanism of thiourea formation between DMIN-ITC and protein amine. Bottom: Sequential workflow for specific N-terminal labeling.

Comprehensive Protocol

Materials Required

| Component | Specification | Purpose |

| Labeling Reagent | (4-Isothiocyanatobutyl)dimethylamine | The cationic tag.[1] |

| Reaction Buffer | 100 mM HEPES or Phosphate, pH 8.0 | Maintains pH for N-term specificity. NO TRIS. |

| Solvent | Anhydrous DMF or DMSO | Solubilizes the hydrophobic ITC reagent. |

| Quenching Buffer | 1 M Glycine or 1 M Tris-HCl, pH 8.0 | Scavenges excess reagent. |

| Purification | Zeba™ Spin Columns (7K MWCO) or Dialysis | Removes unreacted small molecules. |

Step-by-Step Methodology

Phase 1: Sample Preparation

Goal: Remove interfering amines (Tris, Ammonium) and adjust pH.

-

Buffer Exchange: Exchange the protein sample into 100 mM HEPES, pH 8.0 using a desalting column or dialysis.

-

Critical: Ensure the protein concentration is >1 mg/mL (approx. 20-50 µM) to drive second-order reaction kinetics.

-

Validation: Check pH with a micro-electrode. It must be 8.0 ± 0.2.

-

Phase 2: Reagent Preparation

Goal: Prepare a fresh, active stock solution.

-

Weigh out DMIN-ITC.

-

Dissolve in anhydrous DMF (Dimethylformamide) to a concentration of 50 mM .

-

Note: Isothiocyanates hydrolyze slowly in water but are stable in organic solvents.[2] Prepare immediately before use.

-

Phase 3: The Labeling Reaction

Goal: Covalent attachment of the tag.

-

Calculate Stoichiometry: Aim for a 20-fold to 50-fold molar excess of reagent over protein.

-

Example: For 100 µL of 50 µM Protein (5 nmol), add 100-250 nmol of Reagent.

-

Volume Calculation: 250 nmol / 50 mM = 5 µL of reagent stock.

-

-

Addition: Slowly add the DMIN-ITC stock to the protein solution while vortexing gently.

-

Constraint: Keep the final organic solvent concentration < 10% (v/v) to prevent protein precipitation.

-

-

Incubation: Incubate at 37°C for 2 hours or Room Temperature (25°C) for 4 hours .

-

Why 37°C? Alkyl ITCs are less reactive than aryl ITCs (like PITC); mild heat ensures completion without denaturing most proteins.

-

Phase 4: Quenching & Cleanup

Goal: Stop the reaction and remove free tag.

-

Quench: Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at RT.

-

Purification: Remove the quenched reagent and organic solvent using a Zeba™ Spin Desalting Column or by dialysis against the storage buffer (e.g., PBS).

Validation & Analysis

Mass Spectrometry (MS) Verification

The successful reaction adds the exact mass of the reagent to the protein. Unlike ester chemistry where a leaving group is lost, ITC chemistry is an addition reaction.

Formula:

| Parameter | Expected Result | Interpretation |

| Mass Shift | +158.3 Da | Successful mono-labeling (N-term). |

| Mass Shift | +316.6 Da | Double labeling (N-term + 1 Lysine). Indicates pH was too high or excess too large. |

| No Shift | 0 Da | Hydrolyzed reagent or blocked N-terminus (e.g., acetylation). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | High organic solvent or hydrophobic tag aggregation. | Reduce DMF to <5%. Add 0.1% RapiGest or non-ionic surfactant. |

| Low Labeling Efficiency | N-terminus is naturally blocked (acetylated). | Perform Edman degradation check. If blocked, this protocol will fail. |

| Over-labeling (Lysines) | pH > 8.5 or incubation too long. | Strictly control pH at 7.5-8.0. Reduce molar excess to 10x. |

| Reagent Hydrolysis | Wet DMF/DMSO or old stock. | Use anhydrous solvents. Store pure reagent under Argon at -20°C. |

References

-

Edman, P. (1950).[2] Method for determination of the amino acid sequence in peptides.[2] Acta Chemica Scandinavica, 4, 283-293. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 1: Functional Targets (Amines).

-

Hsu, J. L., & Chen, S. H. (2016). Stable isotope dimethyl labeling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A, 374(2079). Link

-

BenchChem. (2025). A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs. Alternative Labeling Strategies. Link

-

Thermo Fisher Scientific. (2023). TMT Mass Tagging Reagents User Guide. (Reference for general amine-labeling workflows). Link

Sources

- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. US9388132B2 - Isobaric tandem mass tags for quantitative proteomics and peptidomics - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

How to improve the yield of peptide labeling with isothiocyanates

Role: Senior Application Scientist Subject: Optimization of Isothiocyanate (ITC) Labeling Yields Reference ID: TS-ITC-OPT-001

Introduction: The Chemistry of the Challenge

Welcome to the technical support center. You are likely here because your peptide labeling efficiency is suboptimal, or you are observing unexpected byproducts.

Isothiocyanates (

The following guide deconstructs the variables affecting yield, providing self-validating protocols to ensure reproducibility.

Core Reaction Mechanism

The reaction relies on the nucleophilic attack of an unprotonated amine on the central carbon of the isothiocyanate group.

Figure 1: The nucleophilic attack of the peptide amine on the ITC carbon forms a thiourea linkage.[1] High pH favors the amine attack over water hydrolysis.

Module 1: Pre-Reaction Optimization (The Setup)

FAQ 1.1: Why is my yield low despite using excess reagent?

Diagnosis: The pH of your reaction buffer is likely too low.

Technical Insight: ITCs react only with the unprotonated form of the amine (

At pH 7.4 (PBS), the Lysine amine is almost 99.9% protonated (

The Fix:

-

Target pH: 9.0 – 9.5.

-

Recommended Buffer: 0.1 M – 0.2 M Sodium Carbonate/Bicarbonate.

-

Forbidden Buffers: Tris, Glycine (these contain primary amines that will scavenge the ITC).[3]

FAQ 1.2: My peptide precipitates when I add the ITC.

Diagnosis: Solvent incompatibility. Technical Insight: Most ITCs (especially FITC) are highly hydrophobic. Adding an organic stock directly to an aqueous peptide solution can cause immediate precipitation of the reagent or the peptide-reagent complex, halting the reaction.

The Fix:

-

Dissolve the ITC in anhydrous DMSO or DMF first.

-

Ensure the final reaction mixture contains 10-20% organic solvent to maintain solubility.

Module 2: Experimental Protocol (The Process)

This protocol is designed for generic ITC labeling (e.g., FITC) of a peptide in solution.

Reagents

-

Peptide Stock: 2–10 mg/mL in 0.1 M Sodium Carbonate buffer, pH 9.3.

-

ITC Stock: 10 mg/mL in anhydrous DMSO (Prepare fresh; ITCs degrade in moisture).

-

Quenching Buffer: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0.

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1 | Calculate Stoichiometry | Use 15-20 molar equivalents of ITC for proteins/peptides to drive kinetics. |

| 2 | Solvent Integration | Add the ITC/DMSO solution dropwise to the peptide solution while vortexing. |

| 3 | Incubation | Incubate at 4°C for 8-12 hours (preferred) or Room Temp for 2 hours. Dark conditions are mandatory for fluorophores. |

| 4 | Quenching | Add Quenching Buffer (final conc. 50-100 mM). Incubate 15 mins. |

| 5 | Purification | Proceed to Gel Filtration (Sephadex G-25) or Dialysis. |

Module 3: Troubleshooting & Advanced Scenarios

FAQ 3.1: I am performing SPPS. Can I label the peptide on-resin?

Yes, but beware of the "Edman" Trap. If you label the N-terminus with an ITC (like FITC) and then cleave the peptide from the resin using TFA (acidic), the N-terminal amino acid may undergo Edman degradation .

-

Mechanism: The sulfur of the thiourea attacks the carbonyl of the adjacent peptide bond in acid, cleaving the terminal amino acid as a thiazolinone/thiohydantoin derivative.

-

Result: You lose the label and the first amino acid.

The Solution:

-

Spacer: Insert a spacer like

-Alanine or 6-Aminohexanoic acid (Ahx) between the N-terminus and the ITC.[2] These do not form the 5-membered ring required for Edman degradation. -

Post-Cleavage Labeling: Cleave the peptide first, purify, and then label in solution (Carbonate pH 9.3).

FAQ 3.2: How do I prevent over-labeling (non-specific labeling)?

Diagnosis: You see multiple peaks in LC-MS corresponding to +ITC, +2ITC, etc. Technical Insight: At pH > 9.5, ITCs can react with Tyrosine (phenol) and Histidine (imidazole), though these bonds are less stable. Optimization Matrix:

| Desired Outcome | pH Strategy | Stoichiometry | Temperature |

| N-Terminus Specific | pH 7.5 - 8.0 | 1.5 - 2.0 eq | 4°C |

| Max Yield (All Amines) | pH 9.0 - 9.5 | 10 - 20 eq | RT |

| Cysteine Specific | pH 6.0 - 7.0 | 1.0 - 1.5 eq | 4°C |

(Note: Cysteine forms a dithiocarbamate, which is reversible. For permanent Cys labeling, use Maleimides or Iodoacetamides, not ITCs).

Module 4: Diagnostic Workflow

Use this decision tree to diagnose yield issues in your current experiment.

Figure 2: Diagnostic logic for troubleshooting low yield or lost labels.

References

-

Hermanson, G. T. (2013).[4][5][6] Bioconjugate Techniques (3rd ed.).[4][5] Academic Press. (The definitive guide on modification and crosslinking of biomolecules).

-

Thermo Fisher Scientific. FITC Labeling of Proteins and Peptides Protocol. (Standard industrial protocol for fluorescein isothiocyanate labeling).

-

Jullian, M., et al. (2009).[7] "N-terminus FITC labeling of peptides on solid support: the Edman degradation drawback." Tetrahedron Letters, 50(3), 260-263. (Key paper describing the loss of N-terminal label during TFA cleavage).

- Podhradský, D., et al. (1979). "Utility of Isothiocyanates in Peptide Chemistry." Topics in Current Chemistry. (Foundational review of ITC reactivity and kinetics).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptideweb.com [peptideweb.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Bioconjugate Techniques - 3rd Edition | Elsevier Shop [shop.elsevier.com]

- 5. Bioconjugate Techniques - Greg T. Hermanson - Google ブックス [books.google.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Stability & Handling of (4-Isothiocyanatobutyl)dimethylamine

Executive Summary

(4-Isothiocyanatobutyl)dimethylamine is a bifunctional probe containing a reactive electrophilic isothiocyanate (ITC) group and a basic tertiary amine tail. Its stability in aqueous solution is governed by a "tug-of-war" between pH-dependent hydrolysis and the protonation state of the amine.

Critical Stability Rule: This compound is most stable at slightly acidic to neutral pH (pH 4.0 – 7.0) where the amine is protonated and the ITC is resistant to hydrolysis. At basic pH (> 8.5), the half-life decreases exponentially due to hydroxide-mediated hydrolysis and potential intramolecular catalysis.

The Stability Mechanism (The "Why")

To troubleshoot effectively, you must understand the degradation pathways. The molecule faces two primary threats in aqueous buffer:

-

Hydrolysis (The Main Threat): Water or Hydroxide ions (

) attack the central carbon of the ITC group. This forms an unstable thiocarbamate intermediate, which rapidly decarboxylates into the corresponding amine and carbonyl sulfide (COS). -

Nucleophilic Buffer Attack: Buffers containing primary amines (e.g., Tris, Glycine) will react with the ITC faster than water, neutralizing the probe immediately.

Degradation Pathway Diagram

Figure 1: The dual degradation pathways. The red path (Buffer Adduct) is instantaneous in amine-based buffers. The yellow path (Hydrolysis) is pH-dependent.

Buffer Compatibility Matrix

Use this table to select the correct solvent system for your experiment.

| Buffer System | Compatibility | Risk Level | Technical Notes |

| Phosphate (PBS) | High | Low | Recommended for physiological pH (7.4). Phosphate anions have a weak catalytic effect on hydrolysis but are generally safe for <4h usage. |

| HEPES / MOPS | High | Low | Excellent choice. Non-nucleophilic sulfonic acids. Ideal for long-term incubations at pH 7.0–7.5. |

| Citrate / Acetate | Very High | Minimal | Recommended for storage or reactions requiring pH < 6.0. The ITC is kinetically locked (stable) in these conditions. |

| Tris (Tris-HCl) | Incompatible | Critical | Contains a primary amine. Will react with the ITC to form a thiourea adduct, destroying the probe. |

| Glycine | Incompatible | Critical | Contains a primary amine. Will scavenge the ITC immediately. |

| Borate | Medium | Moderate | Usable, but high pH (usually >8.5) accelerates hydrolysis significantly. |

Troubleshooting Guide (FAQ Format)

Issue 1: "My labeling efficiency is near zero, but the probe was fresh."

Diagnosis: You likely used an incompatible buffer.

-

The Science: Did you use Tris, Glycine, or a protein storage buffer containing BSA/Azide? The primary amines in Tris or the protein carrier reacted with the ITC before it could reach your target.

-

Solution: Switch to HEPES (20-50 mM, pH 7.2) or PBS . If your protein is in Tris, dialyze it first.

Issue 2: "The solution turned cloudy/precipitated after 2 hours."

Diagnosis: Formation of insoluble breakdown products or pH drift.

-

The Science: The ITC hydrolysis product is an amine.[1] While (4-aminobutyl)dimethylamine is soluble, if your concentration is high (>10 mM), the release of COS gas and pH shifts can alter solubility equilibrium.

-

Solution:

-

Prepare the working solution immediately before use .

-

Do not store aqueous stocks. Make a stock in anhydrous DMSO or DMF (stable for months at -20°C) and dilute into buffer only when ready.

-

Issue 3: "I need to label a target at pH 9.0. Is this possible?"

Diagnosis: Yes, but you are fighting the hydrolysis clock.

-

The Science: At pH 9.0, the half-life of aliphatic ITCs drops to minutes/hours because hydroxide (

) is a potent nucleophile. -

Solution:

-

Increase the molar equivalent of the ITC probe (e.g., 5x or 10x excess) to compensate for hydrolysis loss.

-

Execute the reaction at 4°C rather than Room Temperature (RT). Hydrolysis has a high activation energy; cooling slows it down significantly more than the labeling reaction.

-

Standard Operating Procedures (SOPs)

SOP-A: Preparation of Stock Solutions

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

-

Concentration: 50 mM – 100 mM.

-

Storage: -20°C, desiccated.

-

Stability: >6 months in anhydrous organic solvent.

SOP-B: Aqueous Working Solution

-

Diluent: 100 mM Phosphate or HEPES Buffer, pH 6.0 – 7.4.

-

Protocol:

-

Thaw DMSO stock to room temperature (prevent condensation).

-

Add DMSO stock to buffer while vortexing (max 5% v/v DMSO final).

-

Use within 30 minutes.

-

Discard unused aqueous portion.

-

Decision Tree: Experimental Setup

Figure 2: Decision logic for handling (4-Isothiocyanatobutyl)dimethylamine. Follow the green paths for optimal stability.

References

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media.[2] Songklanakarin Journal of Science and Technology, 37(6), 625-630.[2]

-

Cejpek, K., Valusek, J., & Velisek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3565.

-

Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In The Chemistry of Cyanates and Their Thio Derivatives (pp. 1003-1221). Wiley.

-

Podhradský, D., et al. (1979). Kinetics and mechanism of the hydrolysis of isothiocyanates. Collection of Czechoslovak Chemical Communications, 44, 2421-2431.

Sources

Technical Support Center: Purification of Proteins Labeled with (4-Isothiocyanatobutyl)dimethylamine

Introduction: Understanding Your Chemistry

Welcome to the technical support center. You are working with (4-Isothiocyanatobutyl)dimethylamine , a heterobifunctional reagent often referred to in proteomics and small-molecule conjugation as a "cationic tag."

To troubleshoot effectively, you must understand the two ends of this molecule:

-

The Isothiocyanate (ITC) Group: This is your reactive handle. It targets primary amines (

) on lysine residues and the N-terminus of your protein to form a stable thiourea bond. -

The Dimethylamine Group: This is your functional payload. Crucially, this tertiary amine is protonated at physiological pH (pKa

10.7). This means every successful labeling event adds a positive charge to your protein surface.

This guide treats the purification as a two-stage process: Cleanup (removing free label) and Fractionation (isolating labeled protein).

Module 1: Removal of Unreacted Label (Cleanup)

The most common cause of high background in mass spectrometry (MS) or cytotoxicity in cell assays is free, hydrolyzed label.

Q: Why can't I just use dialysis for this specific label?

A: You can, but it is often inefficient for this specific molecule. The (4-Isothiocyanatobutyl)dimethylamine molecule is positively charged and somewhat hydrophobic (due to the butyl chain). It tends to interact electrostatically with the negatively charged dialysis membrane or form micelles, leading to slow equilibrium.

Recommendation: Use Size Exclusion Chromatography (SEC) / Desalting Columns for rapid, high-recovery cleanup.

Standard Operating Procedure: Spin Column Desalting

Best for: Samples < 4 mL, preventing dilution.

-

Equilibration: Select a desalting column (e.g., Zeba™ or PD-10) with a Molecular Weight Cut-Off (MWCO) of 7 kDa. Equilibrate with your storage buffer (e.g., PBS pH 7.4).

-

Loading: Apply the reaction mixture to the center of the resin bed.

-

Critical: Do not overload the column volume (>10-20% of bed volume) or you will get "breakthrough" of the small molecule label.

-

-

Centrifugation: Spin at low speed (1,000

g) for 2 minutes. -

Mechanism: The large protein travels through the void volume. The small (4-Isothiocyanatobutyl)dimethylamine (~172 Da) enters the resin pores and is retarded.

| Method | Removal Efficiency | Protein Recovery | Time Required | Notes |

| Spin Desalting (SEC) | High (>95%) | High (>90%) | 10 mins | Recommended. Minimal dilution. |

| Dialysis | Moderate (80-90%) | High (>90%) | 12-24 hours | Risk of label sticking to membrane. |

| Acetone Precipitation | Very High (>99%) | Variable (50-80%) | 2 hours | Denatures protein. Only for MS analysis. |

Module 2: Enrichment & Fractionation (Advanced)

Use this module if you need to separate labeled protein from unlabeled protein.

Q: How do I separate the labeled species?

A: Exploit the Charge Shift . Since (4-Isothiocyanatobutyl)dimethylamine introduces a tertiary amine, it adds a net positive charge to the protein. This changes the Isoelectric Point (pI) of the protein, making it more basic.

Protocol: Cation Exchange Chromatography (CEX) Theory: Labeled proteins will bind more strongly to a cation exchange resin (e.g., SP-Sepharose or Mono S) than unlabeled proteins.

-

Buffer A (Binding): 20 mM Sodium Acetate or MES, pH 6.0. (At this pH, the dimethylamine tag is fully protonated/positive).

-

Buffer B (Elution): Buffer A + 1.0 M NaCl.

-

Gradient: Run a shallow linear gradient (0% to 30% B over 20 column volumes).

-

Result:

-

Early Elution: Unlabeled / Under-labeled protein (Less positive).

-

Late Elution: Highly labeled protein (More positive due to multiple tags).

-

Module 3: Troubleshooting & FAQs

Q: My protein precipitated immediately after adding the label.

Diagnosis: Over-labeling or pH Shock. The Science: Lysines are crucial for protein solubility. Modifying too many lysines with hydrophobic butyl chains and positive charges can destabilize the hydration shell. Fix:

-

Lower the molar excess: Reduce the Label:Protein ratio from 20:1 to 10:1.

-

Add Co-solvents: Include 5-10% glycerol or 0.05% Tween-20 in the reaction buffer to maintain solubility.

-

Check pH: Ensure the label was dissolved in a compatible solvent (DMSO/DMF) and added slowly while vortexing.

Q: The labeling efficiency is near zero.

Diagnosis: Buffer incompatibility. The Science: Isothiocyanates react with primary amines.[1][2][3] If your buffer contains Tris , Glycine , or Ammonium ions , the label reacted with the buffer instead of your protein. Fix:

-

Must Use: PBS, HEPES, Borate, or Carbonate/Bicarbonate buffers.

-

Action: Dialyze your protein into PBS pH 8.0 before starting.

Q: How do I store the labeled protein?

Diagnosis: Stability concerns. Fix: The thiourea bond is very stable (more stable than NHS-esters). Store at -80°C. Avoid repeated freeze-thaw cycles. If the protein concentration is low (<0.5 mg/mL), add a carrier protein (BSA) only if it won't interfere with downstream assays.

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for purifying proteins labeled with (4-Isothiocyanatobutyl)dimethylamine.

Caption: Workflow guiding the purification strategy based on downstream application (MS vs. Functional) and purity requirements.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on Isothiocyanate chemistry and thiourea bond formation).

-

Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.[4] (Standard protocols for removing unreacted amine-reactive dyes).

-

Hsu, J. L., et al. (2003). "Stable-isotope dimethyl labeling for quantitative proteomics." Analytical Chemistry. (Contextualizes the use of dimethylamine tags in proteomics).

-

GE Healthcare (Cytiva). (n.d.). Strategies for Protein Purification: Ion Exchange Chromatography. (Technical handbook on using charge differences for separation).

Sources

Technical Comparison: (4-Isothiocyanatobutyl)dimethylamine vs. Phenyl Isothiocyanate (PITC) for Peptide Sequencing

Executive Summary

This guide compares the industry-standard Phenyl Isothiocyanate (PITC) with the specialized mass-spectrometry-enhancing reagent (4-Isothiocyanatobutyl)dimethylamine (referred to herein as DMA-But-ITC ).

While PITC remains the gold standard for UV-based automated Edman degradation, it lacks the ionization efficiency required for modern high-sensitivity proteomics. DMA-But-ITC addresses this gap by incorporating a tertiary amine "charge tag," enabling attomole-level sensitivity via Electrospray Ionization Mass Spectrometry (ESI-MS). This guide details the mechanistic differences, experimental protocols, and data-driven selection criteria for these reagents.

Part 1: Mechanistic & Chemical Foundations

Phenyl Isothiocyanate (PITC)[1][2]

-

Role: The classical "Edman Reagent."[1]

-

Chemistry: PITC reacts with the N-terminal

-amine of a peptide under mild alkaline conditions to form a phenylthiocarbamyl (PTC) derivative. Acid treatment cleaves the N-terminal residue as an unstable anilinothiazolinone (ATZ), which converts to a stable Phenylthiohydantoin (PTH) amino acid. -

Detection: The resulting PTH-amino acids are neutral and hydrophobic, optimized for Reverse-Phase HPLC with UV detection at 269 nm .

-

Limitation: PITC derivatives have poor proton affinity, making them difficult to detect by ESI-MS at low concentrations.

(4-Isothiocyanatobutyl)dimethylamine (DMA-But-ITC)

-

Role: A "Charge-Derivatization" Reagent for MS-based sequencing.

-

Chemistry: Similar to PITC, the isothiocyanate group (

) couples with the N-terminus.[2] However, the "tail" contains a dimethylamino group [ -

The "Proton Sponge" Effect: In the acidic mobile phases of LC-MS (typically 0.1% Formic Acid), the dimethylamino group becomes protonated (

). This introduces a fixed positive charge to the N-terminus. -

Benefit: This charge tag drastically increases Ionization Efficiency in ESI-MS and simplifies fragmentation spectra by promoting the formation of high-intensity b-ion series (N-terminal fragments), facilitating de novo sequencing.

Comparative Properties Table

| Feature | Phenyl Isothiocyanate (PITC) | (4-Isothiocyanatobutyl)dimethylamine |

| Primary Application | Automated Edman Degradation (PPSQ) | MS-Assisted De Novo Sequencing |

| Detection Method | UV Absorbance (269 nm) | ESI-MS / MALDI-MS |

| Sensitivity (LOD) | 1–5 picomoles ( | 10–100 attomoles ( |

| Derivative Charge | Neutral (Hydrophobic) | Cationic (Hydrophilic/Basic) |

| Fragmentation Effect | Neutral loss (complex spectra) | Promotes b1 ion dominance |

| Reagent Stability | High (Room Temp stable) | Moderate (Hygroscopic, store -20°C) |

Part 2: Experimental Workflows & Protocols

Workflow Visualization

The following diagram illustrates the divergent pathways for these two reagents:

Figure 1: Decision matrix for reagent selection based on sample quantity and detection technology.

Protocol A: Classical PITC Sequencing (High Quantity)

Target: Routine quality control of recombinant proteins (>5 pmol).

-

Sample Prep: Dry peptide (100–500 pmol) in a glass reaction tube.

-

Coupling: Add 20 µL of coupling buffer (Pyridine:Water 1:1) and 1 µL PITC. Flush with

. Incubate at 50°C for 20 min. -

Wash: Extract excess PITC with Heptane:Ethyl Acetate (10:1). Discard organic phase.

-

Cleavage: Dry aqueous phase. Add 20 µL anhydrous TFA. Incubate 45°C for 10 min.

-

Conversion: Dry TFA. Add 20% aqueous TFA. Incubate 60°C for 10 min to convert ATZ to PTH.

-

Analysis: Inject onto C18 HPLC column. Compare retention times to PTH standards.

Protocol B: High-Sensitivity DMA-But-ITC Sequencing (Low Quantity)

Target: Identification of low-abundance peptides or de novo sequencing via MS/MS.

-

Solubilization: Dissolve peptide in 20 µL of 50 mM

(pH 8.0) or Pyridine/Water buffer. -

Derivatization: Add 5 µL of (4-Isothiocyanatobutyl)dimethylamine (freshly prepared 50 mM in Acetonitrile).

-

Note: The reagent is sensitive to hydrolysis; use anhydrous ACN for stock preparation.

-

-

Incubation: Incubate at 55°C for 30 minutes.

-

Quenching/Cleanup: Add 1 µL of 5% hydroxylamine or perform C18 ZipTip cleanup to remove excess reagent (critical to prevent ion suppression).

-

MS Analysis:

-

Resuspend in 50% Methanol/0.1% Formic Acid.

-

Perform ESI-MS/MS.

-

Data Interpretation: Look for the mass shift of +158.27 Da (Molecular Weight of the tag) on the parent ion. In MS/MS, observe the enhanced b1 ion corresponding to [Tag + N-term Residue].

-

Part 3: Critical Analysis & Causality

Why Switch to DMA-But-ITC?

The fundamental limitation of PITC in mass spectrometry is its "neutral loss" behavior and lack of charge. In Collision-Induced Dissociation (CID), PITC-labeled peptides often fragment unpredictably.

By contrast, DMA-But-ITC leverages the "Mobile Proton Model" of peptide fragmentation.

-

Ionization: The dimethylamine tail captures a proton in the ESI source, ensuring virtually 100% ionization efficiency even for hydrophobic peptides.

-

Fragmentation Control: The fixed charge at the N-terminus directs fragmentation. It stabilizes the b-ion series , allowing researchers to read the sequence simply by calculating the mass difference between peaks

from the N-terminus down.

When to Stick with PITC?

Do not use DMA-But-ITC for Quantitative Amino Acid Analysis (AAA) or standard N-terminal Verification if you have sufficient sample.

-

PITC chemistry is more robust against buffer interference.

-

PITC standards are commercially available and strictly quantified.

-

DMA-But-ITC is a qualitative tool for identification, not strict quantitation.

References

-

Sigma-Aldrich. (4-Isothiocyanatobutyl)dimethylamine Product Specification & CAS 507231-28-9. Available at:

-

Chang, J. Y. (1977). High-sensitivity sequence analysis of peptides and proteins by 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate. Biochemical Journal. (Demonstrates the foundational principle of using basic/chromophoric ITCs for sensitivity). Available at:

-

Chen, S., et al. (2011). Integration of High Accuracy N-Terminus Identification in Peptide Sequencing... Via Isothiocyanate-Based Isotope Labeling. Journal of the American Society for Mass Spectrometry. (Discusses the mechanism of basic ITC reagents in MS). Available at:

-

Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica. (The seminal PITC reference). Available at:

Sources

A Senior Application Scientist's Guide: Isothiocyanates vs. NHS Esters for Amine Modification

In the landscape of bioconjugation, the precise and efficient modification of proteins and other biomolecules is paramount for the development of effective diagnostics, therapeutics, and research reagents. Among the most common targets for such modifications are primary amines, readily available on lysine residues and the N-terminus of proteins.[1][2] This guide provides an in-depth comparison of two stalwart chemistries for amine modification: isothiocyanates (ITCs) and N-hydroxysuccinimide (NHS) esters. As a senior application scientist, my goal is to move beyond a simple recitation of protocols and delve into the mechanistic nuances and practical considerations that will empower you to make informed decisions in your experimental design.

The Fundamental Chemistry of Amine Modification

At its core, the modification of primary amines (R-NH2) on biomolecules relies on their nucleophilic character. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, forming a stable covalent bond. Both isothiocyanates and NHS esters present such an electrophilic target, yet the nature of their reaction, the resulting bond, and the optimal conditions differ significantly.

Isothiocyanates: The Formation of a Thiourea Linkage

Isothiocyanates (R-N=C=S) react with primary amines through a nucleophilic addition mechanism. The amine attacks the central carbon of the isothiocyanate group, leading to the formation of a stable thiourea bond.[2][3] A well-known example of this chemistry is the use of fluorescein isothiocyanate (FITC) for fluorescently labeling proteins.[1][4]

R'NCS ||||

>]; "Thiourea_Linkage" [label=<

ProteinNHCNHR' || S

>];

} } केंदFigure 1. Reaction of an isothiocyanate with a primary amine.

NHS Esters: Crafting a Stable Amide Bond

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that modify primary amines via nucleophilic acyl substitution.[2][5] The unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][5][6]

R'CON || O

>]; "Amide_Linkage" [label=<

ProteinNHCR' || O

>]; "NHS_byproduct" [label="N-hydroxysuccinimide"];

} } केंदFigure 2. Reaction of an NHS ester with a primary amine.

Head-to-Head Comparison: Isothiocyanates vs. NHS Esters

The choice between these two chemistries is not arbitrary and should be dictated by the specific requirements of your application. The following table summarizes the key performance differences.

| Feature | Isothiocyanates (e.g., FITC) | NHS Esters (e.g., NHS-Fluorescein) |

| Reaction Mechanism | Nucleophilic addition | Nucleophilic acyl substitution |

| Resulting Bond | Thiourea | Amide |

| Bond Stability | Stable | Very Stable and effectively irreversible[2][] |

| Optimal Reaction pH | 9.0 - 9.5[2][8][9] | 8.3 - 8.5[10][11] |

| Reaction Speed | Slower | Faster (minutes to hours)[] |

| Specificity for Amines | Good | Excellent[] |

| Competing Reactions | Hydrolysis, reaction with thiols at lower pH[12][13] | Hydrolysis, especially at higher pH[1][5] |

| Reagent Stability | Moisture sensitive, should be used fresh[4][8] | Highly moisture sensitive[14][15] |

Field-Proven Insights & Experimental Choices

The data presented above has significant practical implications for your experimental design. Here, we explore the causality behind these choices.

The Critical Role of pH

The pH of the reaction buffer is arguably the most critical parameter for successful amine modification.

-

For NHS Esters , the optimal pH range of 8.3-8.5 is a delicate balance.[10][11] At a lower pH, the primary amines on the protein are protonated (-NH3+), rendering them non-nucleophilic and unreactive.[5][11] Conversely, at a pH higher than optimal, the rate of hydrolysis of the NHS ester increases dramatically, where water acts as a competing nucleophile.[1][5] This leads to the formation of an unreactive carboxylic acid and a significant reduction in labeling efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[1]

-

Isothiocyanates generally require a more alkaline environment, with an optimal pH of 9.0-9.5, to ensure the deprotonation of the primary amines for efficient reaction.[2][9] While this higher pH can be detrimental to sensitive proteins, it also favors the reaction with amines over other nucleophiles like thiols, which can react with isothiocyanates at a more neutral pH (6.0-8.0).[12]

Reaction Speed and Stability: A Trade-Off

NHS esters are favored for their rapid reaction rates, often reaching completion within 30-120 minutes at room temperature.[] This is advantageous when working with proteins that may lose activity over longer incubation times. The resulting amide bond is also exceptionally stable, making it ideal for applications requiring a permanent label, such as in the development of antibody-drug conjugates.[]

Isothiocyanate reactions are generally slower.[16] The thiourea bond, while stable, is considered less robust than the amide bond formed by NHS esters.[17]

Specificity and Side Reactions

While both reagents are highly selective for primary amines, side reactions can occur under non-optimal conditions.

-